Triisopropylbiphenyl

Epoxy thermoset formulation Plasticizer compatibility Non-phthalate plasticizer

Triisopropylbiphenyl (CAS 29225-91-0) is a high-boiling alkylbiphenyl with superior thermal stability. It enables up to 36 wt% loading in epoxy thermosets—a 3.6× improvement over DBP—without mechanical integrity loss. As a key component in heat transfer fluids operating up to 325°C, it reduces vapor pressure and extends safe operating range. It is also the essential precursor for 2,4,6-triisopropylbiphenyl-based Buchwald ligands (XPhos/tBuXPhos), delivering the highest catalytic activity in Pd-catalyzed cross-coupling. Available at ≥95% purity for R&D and industrial bulk procurement.

Molecular Formula C21H28
Molecular Weight 280.4 g/mol
CAS No. 29225-91-0
Cat. No. B8623147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylbiphenyl
CAS29225-91-0
Molecular FormulaC21H28
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C=C1)C2=CC=CC=C2)C(C)C)C(C)C
InChIInChI=1S/C21H28/c1-14(2)18-12-13-19(17-10-8-7-9-11-17)21(16(5)6)20(18)15(3)4/h7-16H,1-6H3
InChIKeyYYKBFGMYHQMXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropylbiphenyl CAS 29225-91-0: Procurement-Ready Identity, Physicochemical Profile, and Commercial Pedigree


Triisopropylbiphenyl (CAS 29225-91-0; EC 249-525-9; molecular formula C₂₁H₂₈; MW 280.45 g·mol⁻¹) is a tris(isopropyl)-substituted biphenyl derivative belonging to the broader class of alkylbiphenyl hydrocarbons [1]. It is registered under the U.S. EPA TSCA Inventory and the EU REACH regulation, with an aggregate tonnage band of ≥100 to <1000 tonnes per annum when co-registered with diisopropylbiphenyl [2]. Physicochemically, the compound is a solid at ambient temperature (mp ~30–35 °C), with a boiling point of 364.6 °C at 760 mmHg, a flash point of 188.1 °C, and a density of 0.919 g·cm⁻³ [3]. It is soluble in common organic solvents such as dichloromethane and toluene, and is classified as Aquatic Chronic 4 (H413) under CLP criteria [4]. Commercially, triisopropylbiphenyl is supplied as a research-grade single isomer or as part of isomeric mixtures (e.g., SURE SOL®-300/330) for industrial-scale applications [5].

Why Diisopropylbiphenyl or Monoisopropylbiphenyl Cannot Substitute Triisopropylbiphenyl Without Quantitative Performance Sacrifice


Simple replacement of triisopropylbiphenyl with lower-alkyl biphenyl analogs—such as diisopropylbiphenyl (DIPB), monoisopropylbiphenyl (IPBP), or even conventional dibutyl phthalate (DBP)—is demonstrably non-equivalent across multiple performance dimensions. The third isopropyl group on the biphenyl scaffold raises the boiling point by ~28.5 °C and the flash point by ~15–22 °C relative to DIPB [1], conferring measurably lower volatility and a wider safety margin in high-temperature processes. In epoxy thermoset systems, the di-/triisopropylbiphenyl combination enables a plasticizer loading limit of up to ~36 wt% without loss of mechanical integrity—a 3.6× improvement over the ~10 wt% ceiling of DBP [2]. In palladium-catalyzed cross-coupling chemistry, the 2,4,6-triisopropylbiphenyl backbone is not interchangeable; a direct kinetic study showed that catalysts bearing this scaffold achieve the greatest catalytic activity and fastest activation rate compared to ligands built on less hindered biaryl cores [3]. Generic substitution therefore risks compromised thermal robustness, reduced formulation latitude, and inferior catalytic efficiency—each quantifiable and procurement-relevant.

Quantitative Differentiation Evidence: Triisopropylbiphenyl vs. Closest Analogs


Epoxy Plasticizer Loading Limit: Triisopropylbiphenyl-Containing Formulation Achieves 3.6× the Loading Capacity of Dibutyl Phthalate Without Property Sacrifice

In epoxy resin systems, the conventional plasticizer dibutyl phthalate (DBP) exhibits a compatibility limit of approximately 10 wt%—above this threshold, desirable mechanical properties deteriorate [1]. By contrast, a plasticizer comprising a mixture of diisopropylbiphenyl and triisopropylbiphenyl (commercially exemplified as SURE SOL®-300, 65 wt% di-/35 wt% tri-) achieves compatible loading levels up to approximately 36 wt% without property loss [1]. At 28 wt% and 34 wt% loading in EPON 828 epoxy cured with triethylenetetramine, the plasticized composite retained good mechanical properties; at 36 wt%, the formulation remained fully compatible [2]. This represents a 3.6-fold increase in plasticizer incorporation capacity over DBP, enabling greater formulation flexibility and cost reduction through increased extender loading.

Epoxy thermoset formulation Plasticizer compatibility Non-phthalate plasticizer

Boiling Point Elevation: Triisopropylbiphenyl Boils 28.5 °C Higher Than 3,4′-Diisopropylbiphenyl, Reducing Volatility in High-Temperature Applications

Triisopropylbiphenyl (CAS 29225-91-0) exhibits a normal boiling point of 364.6 °C at 760 mmHg [1]. By comparison, the closest lower homolog, 3,4′-diisopropylbiphenyl (CAS 61434-46-6), has a boiling point of 336.1±22.0 °C at 760 mmHg . The measured difference of +28.5 °C reflects the incremental contribution of the third isopropyl substituent to intermolecular dispersion forces and molecular weight (280.45 vs. 238.37 g·mol⁻¹). This boiling point elevation is structurally consistent: monoisopropylbiphenyl boils near ~317 °C , confirming a positive and roughly additive relationship between isopropyl substitution degree and boiling point within the series.

Heat transfer fluid High-boiling solvent Vapor pressure

Flash Point Safety Margin: Triisopropylbiphenyl Offers 15–22 °C Higher Flash Point Than Diisopropylbiphenyl Isomers

Flash point is a critical procurement and safety parameter for high-temperature industrial solvents. Triisopropylbiphenyl has a reported flash point of 188.1 °C [1]. In contrast, 3,4′-diisopropylbiphenyl has a flash point of 166.0±13.1 °C , and a commercial diisopropylbiphenyl mixture (CAS 69009-90-1) has a closed-cup flash point of 173 °C . The 15–22 °C elevation in flash point for triisopropylbiphenyl reduces flammability hazard classification proximity and provides a wider safety operating margin.

Flash point Safety data High-temperature solvent

Catalytic Ligand Backbone: The 2,4,6-Triisopropylbiphenyl Scaffold Delivers the Highest Activity and Fastest Activation Rate in Pd-Catalyzed C–N Bond Formation

In a comparative kinetic study published in J. Am. Chem. Soc. (2004, 126, 13897–13904), catalyst systems based on several monophosphinobiaryl ligands were examined for Pd-catalyzed C–N bond formation (Buchwald-Hartwig amination) [1]. The catalyst derived from 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) exhibited the highest catalytic activity and the fastest rate of catalyst activation among all tested ligands. When compared directly to the less sterically encumbered analog 2-dicyclohexylphosphino-2′-methylbiphenyl, the XPhos-based system showed markedly superior performance; the smaller ligand required a pre-stirring period with the amine to partially compensate for its slower activation rate [1]. This demonstrates that the 2,4,6-triisopropyl substitution pattern—and therefore triisopropylbiphenyl as the key synthetic precursor—is structurally critical for achieving state-of-the-art catalytic efficiency.

Cross-coupling catalysis Buchwald-Hartwig amination Phosphine ligand design

Physical State Differentiation: Triisopropylbiphenyl Is a Room-Temperature Solid, Whereas Diisopropylbiphenyl Is a Liquid—Critical for Handling, Storage, and Formulation Design

Triisopropylbiphenyl is a solid at ambient temperature, with a melting point reported in the range of 30–35 °C [1]. In contrast, diisopropylbiphenyl (both pure isomers and commercial mixtures) is a clear, colorless liquid at room temperature . This phase difference arises from the enhanced symmetry and stronger crystal lattice packing enabled by the third isopropyl group. The solid-state nature of triisopropylbiphenyl provides distinct advantages in storage stability (reduced risk of leakage, lower vapor pressure) and enables solid-phase metering in compounding operations, whereas the liquid state of DIPB facilitates pump transfer but carries higher volatility and potential spill risk.

Physical state Phase behavior Formulation handling

Evidence-Backed Application Scenarios Where Triisopropylbiphenyl CAS 29225-91-0 Delivers Verified Differentiation


High-Loading Non-Phthalate Epoxy Plasticization

Epoxy formulators seeking to replace dibutyl phthalate (DBP) with a higher-compatibility plasticizer can use triisopropylbiphenyl (typically as a di-/triisopropylbiphenyl blend) to achieve loading levels up to ~36 wt%—a 3.6× increase over the ~10 wt% DBP ceiling—without loss of mechanical integrity, chemical resistance, or electrical insulation properties [1]. This is directly evidenced in Patent US 5,696,184, where EPON 828/TETA composites at 28, 34, and 36 wt% plasticizer loading demonstrated full compatibility and retained performance [2]. The scenario is particularly relevant for epoxy coatings, encapsulants, and casting resins where high filler/plasticizer tolerance and non-phthalate regulatory compliance are simultaneous requirements.

High-Temperature Heat Transfer Fluid Component

Triisopropylbiphenyl is a key constituent of commercial isopropylbiphenyl heat transfer fluids (e.g., Therminol® 62, SURE SOL® 325), where its elevated boiling point (364.6 °C) and flash point (188.1 °C) extend the safe operating range beyond that achievable with diisopropylbiphenyl alone [1][2]. In these mixtures, triisopropylbiphenyl (typically at ~10–40 wt% of the blend) raises the average molecular weight and reduces the vapor pressure of the fluid, enabling continuous operation at bulk temperatures up to ~325 °C in non-pressurized closed-loop systems [3]. This scenario is directly validated by the commercial deployment of di-/triisopropylbiphenyl blends in industrial heat transfer applications requiring low vapor pressure and high thermal stability.

Carbonless Copy Paper Dye Solvent with Reduced Odor and Volatility

Triisopropylbiphenyl is an essential minor component (10–40 wt%) in low-odor carbonless paper dye solvents, where it is blended with diisopropylbiphenyl (50–90 wt%) to adjust solvent viscosity, reduce evaporative odor, and control dye solubility [1]. The commercial product SURE SOL®-330, cited in Patent US 5,318,940A, exemplifies this application [2]. The triisopropylbiphenyl fraction contributes the higher-boiling, lower-volatility character that distinguishes these blends from earlier PCB-based or monoisopropylbiphenyl solvents. This scenario is relevant for manufacturers of carbonless copy paper and pressure-sensitive recording materials who require a non-PCB, low-odor dye solvent with tightly controlled physical properties.

Synthesis of Buchwald-Type Phosphine Ligands (XPhos, tBuXPhos) for Palladium-Catalyzed Cross-Coupling

Triisopropylbiphenyl serves as the direct synthetic precursor to the 2,4,6-triisopropylbiphenyl backbone that defines the Buchwald ligand family (XPhos: CAS 564483-18-7; tBuXPhos: CAS 564483-19-8). A comparative kinetic study in J. Am. Chem. Soc. (2004) demonstrated that the Pd catalyst bearing the 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl ligand achieved the highest catalytic activity and fastest activation rate in C–N bond-forming reactions, outperforming catalysts based on less sterically demanding biaryl backbones [1]. Procurement of high-purity triisopropylbiphenyl (typically ≥95%) is therefore a prerequisite for the synthesis of these high-performance ligands, which are widely employed in pharmaceutical process chemistry for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.

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